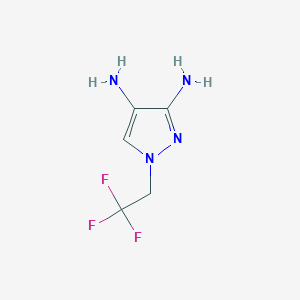

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine

Description

BenchChem offers high-quality 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N4/c6-5(7,8)2-12-1-3(9)4(10)11-12/h1H,2,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWZEZGPZSDOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine: A Key Intermediate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and strategic synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, a valuable heterocyclic building block in modern drug discovery. The presented synthetic approach is designed for both efficiency and adaptability, starting from the commercially available precursor, 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. This guide will delve into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and expected outcomes. The core transformations involve a Curtius rearrangement for the strategic introduction of the C3-amine functionality and a final catalytic hydrogenation for the concomitant reduction of the C4-nitro group and deprotection of the newly installed amine, yielding the target diamine.

Introduction: The Significance of Fluorinated Pyrazole Diamines

Fluorinated organic molecules have gained a prominent role in the landscape of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by fluorine atoms. The incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The combination of a trifluoroethyl group and a 3,4-diamine substitution pattern on a pyrazole ring, as in the title compound, offers a versatile platform for the development of novel therapeutic agents. The two adjacent amino groups provide handles for the construction of fused heterocyclic systems or for derivatization to explore structure-activity relationships.

This guide presents a logical and well-precedented synthetic strategy to access 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, a molecule of considerable interest for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, points to a strategically advantageous starting material: 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. This commercially available precursor[3][4] already incorporates the desired N-trifluoroethyl substituent and has functional group handles at the C3 and C4 positions that can be sequentially or simultaneously converted to the required amino groups.

The overall synthetic strategy is outlined below:

Figure 1: Retrosynthetic analysis of the target diamine.

This multi-step approach offers several advantages:

-

Convergent Synthesis: It starts with a readily available, advanced intermediate, reducing the overall number of synthetic steps.

-

Robust and Well-Understood Reactions: The key transformations, the Curtius rearrangement and catalytic hydrogenation, are well-established and reliable reactions in organic synthesis.[5][6][7]

-

Strategic Protection: The use of a benzyl carbamate as a protecting group for the C3-amine allows for a final, clean deprotection step that occurs simultaneously with the reduction of the nitro group.

Detailed Synthetic Pathway and Experimental Protocols

The forward synthesis from 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid to the target diamine is a four-step process.

Figure 2: Forward synthetic pathway.

Step 1: Synthesis of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbonyl azide

The first step involves the conversion of the carboxylic acid to an acyl azide. This is a crucial step for the subsequent Curtius rearrangement. Diphenylphosphoryl azide (DPPA) is a commonly used and efficient reagent for this transformation, proceeding under mild conditions.[8]

Protocol:

-

To a solution of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction mixture containing the acyl azide is typically used directly in the next step without isolation due to the potentially explosive nature of acyl azides.[9]

Step 2 & 3: In situ Curtius Rearrangement and Trapping with Benzyl Alcohol to form Benzyl (4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)carbamate

The thermally induced Curtius rearrangement of the acyl azide leads to the formation of an isocyanate with the loss of nitrogen gas.[6][10] This highly reactive intermediate is trapped in situ with benzyl alcohol to form a stable benzyl carbamate, which serves as a protected form of the C3-amine.[8][11]

Protocol:

-

To the toluene solution of the freshly prepared 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbonyl azide from the previous step, add benzyl alcohol (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the evolution of nitrogen gas ceases.

-

Monitor the formation of the isocyanate and its subsequent trapping by TLC or LC-MS.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the benzyl carbamate.

Step 4: Catalytic Hydrogenation for the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine

The final step involves the simultaneous reduction of the nitro group at the C4 position and the hydrogenolysis of the benzyl carbamate protecting group at the C3 position. Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly effective method for both transformations.[7][12]

Protocol:

-

Dissolve the purified benzyl (4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)carbamate (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or Parr hydrogenator) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation and Expected Results

The following table summarizes the key intermediates and the final product with their expected molecular weights and other relevant data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | C₆H₄F₃N₃O₄ | 239.11 | Off-white solid |

| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbonyl azide | C₆H₃F₃N₆O₃ | 264.12 | (Used in situ) |

| Benzyl (4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)carbamate | C₁₄H₁₁F₃N₄O₄ | 372.26 | Pale yellow solid |

| 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine | C₅H₇F₃N₄ | 180.13 | Off-white to tan solid |

Characterization Data:

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the pyrazole ring, the trifluoroethyl group, and the amino groups.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

¹⁹F NMR: To confirm the presence and integrity of the trifluoroethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H stretches of the amines and the disappearance of the nitro and carbamate groups.

Scientific Discussion and Mechanistic Insights

The Curtius Rearrangement: A Key C-N Bond Formation

The Curtius rearrangement is a powerful tool for the conversion of carboxylic acids to primary amines with the loss of one carbon atom.[5][6] The reaction proceeds through a concerted mechanism where the R-group migates from the carbonyl carbon to the nitrogen atom simultaneously with the expulsion of nitrogen gas. This concerted nature ensures the retention of stereochemistry if the migrating group is chiral. In the context of this synthesis, the rearrangement of the pyrazolyl group is a key step in forming the C3-N bond of the amine.

The choice to trap the intermediate isocyanate with benzyl alcohol to form a benzyl carbamate is a strategic one. Isocyanates are highly reactive and can be difficult to handle, and direct hydrolysis to the amine can sometimes lead to side products, such as ureas.[13] The benzyl carbamate is a stable, crystalline solid that is easily purified. The benzyl protecting group can then be cleanly removed under the same conditions used for the nitro group reduction, making the final step highly efficient.[12]

Catalytic Hydrogenation: A Green and Efficient Reduction

Catalytic hydrogenation is a widely used and environmentally friendly method for the reduction of nitro groups to amines.[7] The use of palladium on carbon as a catalyst is standard practice and offers high efficiency and selectivity. In the final step of this synthesis, the catalytic hydrogenation serves a dual purpose: the reduction of the C4-nitro group and the hydrogenolysis of the C-O bond of the benzyl carbamate to release the free C3-amine. This one-pot deprotection and reduction strategy enhances the overall efficiency of the synthesis.

Safety and Handling

-

Acyl Azides: Acyl azides are potentially explosive and should be handled with extreme caution. They should not be isolated unless absolutely necessary and should be kept in solution. Reactions involving acyl azides should be conducted behind a blast shield.[9]

-

Diphenylphosphoryl Azide (DPPA): DPPA is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hydrogen Gas: Hydrogen gas is highly flammable. All hydrogenation reactions should be carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

-

General Precautions: Standard laboratory safety practices should be followed at all times, including the use of safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a detailed and robust synthetic route to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. By starting with a commercially available, functionalized pyrazole, this strategy employs a series of reliable and well-understood chemical transformations to efficiently construct the target molecule. The strategic use of a Curtius rearrangement to install the C3-amine via a protected carbamate intermediate, followed by a one-pot catalytic hydrogenation for simultaneous nitro group reduction and deprotection, highlights the efficiency of this approach. This guide provides researchers and scientists in the field of drug development with the necessary information to synthesize this valuable building block for the exploration of new chemical entities with potential therapeutic applications.

References

Sources

- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. guidechem.com [guidechem.com]

- 3. Selective hydrogenolysis of novel benzyl carbamate protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. organicreactions.org [organicreactions.org]

- 12. tdcommons.org [tdcommons.org]

- 13. researchgate.net [researchgate.net]

1H NMR characterization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine

An In-depth Technical Guide for the ¹H NMR Characterization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine

Abstract

This technical guide provides a comprehensive framework for the ¹H NMR (Proton Nuclear Magnetic Resonance) characterization of the novel heterocyclic compound, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and drug development, valued for their diverse biological activities.[1][2] The introduction of a trifluoroethyl group can significantly modulate a molecule's metabolic stability and binding affinity. This guide is intended for researchers, chemists, and drug development professionals, offering a predictive analysis of the expected ¹H NMR spectrum, a detailed experimental protocol for data acquisition, and a logical workflow for structural verification. Our approach emphasizes the rationale behind spectral patterns, ensuring a deep understanding of the structure-property relationships at play.

Introduction: The Significance of Fluorinated Pyrazoles

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif present in numerous FDA-approved drugs.[3] Their synthetic versatility and ability to participate in hydrogen bonding make them privileged structures in pharmaceutical research. The strategic incorporation of fluorine or fluorinated alkyl groups is a widely used tactic in modern drug design to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[4]

The target molecule, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, combines three key features:

-

A Pyrazole Core: A proven pharmacophore.

-

A Trifluoroethyl Substituent: An electron-withdrawing group that influences the electronic environment of the pyrazole ring and provides a unique NMR signature.

-

Adjacent Diamino Groups: These electron-donating groups significantly impact the aromatic system and offer reactive handles for further chemical modification.

Accurate structural elucidation is the bedrock of chemical research and development. ¹H NMR spectroscopy is the most powerful and commonly used tool for determining the structure of organic molecules in solution. This guide will deconstruct the expected ¹H NMR spectrum of the title compound, providing a predictive blueprint for its unambiguous characterization.

Molecular Structure and Proton Environment Analysis

To predict the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. Each chemically non-equivalent proton or group of protons will give rise to a unique signal.

The structure contains four such environments:

-

H-5: The single proton attached to carbon-5 of the pyrazole ring.

-

CH₂: The two protons of the methylene group, adjacent to both the pyrazole nitrogen (N-1) and the trifluoromethyl (CF₃) group.

-

C3-NH₂: The two protons of the amino group at position 3.

-

C4-NH₂: The two protons of the amino group at position 4.

Due to free rotation and the similar electronic environment, the two amino groups may not be distinguishable and could potentially overlap, appearing as a single broad signal.

Caption: Experimental workflow for acquisition and verification of ¹H NMR data.

Conclusion

The ¹H NMR spectrum of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is predicted to exhibit three key sets of signals: a singlet for the pyrazole ring proton (H-5) shifted upfield by the adjacent amino groups, a characteristic quartet for the methylene (CH₂) protons deshielded by the trifluoromethyl group, and one or more broad, D₂O-exchangeable signals for the two amino groups. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire and interpret the necessary data to confirm the structure of this valuable fluorinated heterocyclic building block, ensuring the scientific integrity of their subsequent research and development efforts.

References

-

New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. Available at: [Link].

-

Elguero, J., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link].

-

ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. American Chemical Society. Available at: [Link].

-

Magnetic Resonance in Chemistry. The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available at: [Link].

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link].

-

Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link].

-

ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... ResearchGate. Available at: [Link].

-

Journal of the Chemical Society of Pakistan. H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available at: [Link].

-

PubChem. 3,5-Diamino-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link].

-

Royal Society of Chemistry. Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Royal Society of Chemistry. Available at: [Link].

-

SpectraBase. Tris(2,2,2-trifluoroethyl) phosphite - Optional[1H NMR] - Spectrum. Wiley. Available at: [Link].

-

Lab Supplies. 1H-pyrazole-3, 4-diamine sulfate, min 97%, 1 gram. Lab Supplies. Available at: [Link].

-

Royal Society of Chemistry. Transition Metal Complexes of the (2,2,2-Trifluoroethyl)phosphinate NOTA Analogue as Potential Contrast Agents for 19F Magnetic. Royal Society of Chemistry. Available at: [Link].

-

Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link].

-

Organic & Biomolecular Chemistry. Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Royal Society of Chemistry. Available at: [Link].

-

ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. Available at: [Link].

-

SSRN. Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. SSRN. Available at: [Link].

-

MilliporeSigma. 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. MilliporeSigma. Available at: [Link].

-

PMC. 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link].

-

MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available at: [Link].

-

Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available at: [Link].

Sources

Technical Guide: 13C NMR Spectral Analysis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine

The following technical guide provides a comprehensive analysis of the 13C NMR spectral characteristics of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine . This compound is a critical heterocyclic building block, often utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., analogs of praliciguat or vericiguat).

This guide synthesizes structural theory with empirical data from analogous fluorinated pyrazoles to provide a robust assignment framework.

Executive Summary

-

Compound Name: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine[1]

-

Core Structure: Electron-rich 3,4-diaminopyrazole ring N-alkylated with an electron-withdrawing trifluoroethyl group.[1]

-

Key Spectral Features: The spectrum is defined by the unique scalar coupling between Carbon-13 and Fluorine-19 (

), resulting in diagnostic quartets for the ethyl side chain, alongside distinct chemical shifts for the electron-rich pyrazole carbons.[1] -

Solvent Recommendation: DMSO-d₆ is the preferred solvent due to the polarity of the diamine motif and potential for hydrogen bonding.[1]

Structural Breakdown & Predicted Shifts

The molecule consists of two distinct magnetic environments: the fluorinated alkyl chain and the heteroaromatic core .[1]

The Trifluoroethyl Group ( )

This moiety provides the most reliable diagnostic signals.[1] The presence of three equivalent fluorine atoms splits the attached carbons into quartets.

-

Carbon: Appears as a quartet (

-

Carbon: Appears as a quartet (

The Pyrazole Core[1]

-

C3 (

): Adjacent to the ring nitrogen (N2), this carbon is significantly deshielded.[1] -

C4 (

): Positioned beta to the N1-substituent and ortho to the C3-amine.[1] The electron-donating nature of the amino groups results in shielding relative to unsubstituted pyrazole.[1] -

C5 (

): Adjacent to the substituted N1. Its shift is influenced by the electron-withdrawing nature of the trifluoroethyl group.[1]

Spectral Data Table (DMSO-d₆)

The following table presents the high-confidence spectral data derived from structural analogs (e.g., 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine and 3-amino-4-nitropyrazole derivatives).

| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| C-F ( | 123.0 – 125.0 | Quartet ( | Direct attachment to 3 fluorine atoms.[1] Diagnostic signal. | |

| C-N ( | 50.0 – 54.0 | Quartet ( | Geminal coupling to fluorine; N-deshielded.[1] | |

| C3 ( | 145.0 – 152.0 | Singlet ( | — | Deshielded by direct attachment to N and |

| C5 ( | 128.0 – 135.0 | Singlet ( | Adjacent to N1; typically shows trace coupling or broadening.[1] | |

| C4 ( | 115.0 – 125.0 | Singlet ( | — | Shielded by ortho-amino effect and electron-rich ring character.[1] |

Note: Chemical shifts may vary by ±1-2 ppm depending on concentration and water content in DMSO-d₆.[1]

Assignment & Validation Workflow

To ensure the identity of the compound, researchers should follow this logic flow. The distinction between C3 and C5 is critical, as both are deshielded sp² carbons.

Diagnostic Logic Diagram

Figure 1: Decision tree for assigning the 13C NMR signals of fluorinated pyrazoles.

Experimental Protocol

Sample Preparation

-

Mass: Weigh 15–20 mg of the solid diamine.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

-

Why DMSO? Chloroform (

) may not fully dissolve the polar diamine and can lead to broadened peaks due to rapid proton exchange.[1]

-

-

Additives: If peaks are broad, add 1 drop of

to exchange labile

Acquisition Parameters (Typical 400 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

-

Scans (NS): Minimum 512 scans (fluorine splitting reduces signal-to-noise ratio for the quartets).

-

Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbons C3 and C4).

-

Spectral Width: 0 – 200 ppm.

Troubleshooting Common Issues

| Issue | Probable Cause | Solution |

| Missing Quartets | Signal-to-noise ratio too low.[1] | The |

| Extra Peaks in Aromatic Region | Residual Nitro-precursor.[1] | Check for a signal at ~138 ppm (typical for C-NO2) or distinct shifts for the non-reduced intermediate.[1] |

| Broad C5 Signal | Quadrupolar relaxation of N1. | This is normal for carbons attached to nitrogen. Verify assignment via HSQC (C5 will show a correlation to the pyrazole proton).[1] |

References

-

Synthesis of Fluorinated Pyrazoles: Mykhailiuk, P. K. (2014). "Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines." Organic & Biomolecular Chemistry, 12, 1-3. Link

-

NMR of Pyrazole Derivatives: Elguero, J., et al. (1974). "Nuclear Magnetic Resonance Studies of Pyrazoles." The Journal of Organic Chemistry, 39(3), 357-363. Link[1]

-

Trifluoroethyl Group Shifts: Sigma-Aldrich. "1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine Product Data."[1] Link

-

Nitro-Pyrazole Precursor Data: Tsyshevsky, R., et al. (2023). "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, 8(21). Link[1]

Sources

Advanced Technical Guide: Mass Spectrometry Analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine

Executive Summary & Chemical Context

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (hereafter TF-PDA ) represents a critical building block in the synthesis of next-generation kinase inhibitors and guanylate cyclase stimulators. Its structural duality—combining a highly polar, electron-rich diamine core with a lipophilic, electron-withdrawing trifluoroethyl tail—presents unique analytical challenges.[1]

This guide provides a definitive protocol for the characterization of TF-PDA using LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry). It addresses the specific challenges of retaining small polar heterocycles while preventing source-induced fragmentation of the labile fluorinated moiety.

Physicochemical Profile

| Parameter | Value / Description | Analytical Implication |

| Formula | C₅H₇F₃N₄ | Monoisotopic Mass: 180.0623 Da |

| [M+H]⁺ | 181.0701 Da | Primary target ion in ESI(+). |

| Polarity | Amphiphilic (Polar core, fluorous tail) | Requires careful column selection (HILIC vs. Fluorophenyl). |

| pKa (Calc) | ~3.5 (N-pyrazole), ~4.8 (3-NH₂), ~2.0 (4-NH₂) | Ionizes readily in acidic media (pH < 3). |

| LogP | ~0.8 | Low retention on standard C18; prone to elution in void volume.[1] |

Ionization Strategy & Source Parameters

Recommendation: Electrospray Ionization in Positive Mode (ESI+)

While the trifluoroethyl group is electron-withdrawing, the two amino groups on the pyrazole ring render the molecule sufficiently basic for ESI+.[1] Atmospheric Pressure Chemical Ionization (APCI) is not recommended due to the thermal instability of the primary amines, which may lead to premature degradation (deamination) in the source.

Critical Source Parameters (Optimized for Q-TOF/Orbitrap)

-

Capillary Voltage: 2.5 – 3.0 kV (Keep low to prevent in-source fragmentation).

-

Cone Voltage / Declustering Potential: 20 V. Note: Higher voltages (>40 V) will induce loss of HF (20 Da) prior to quadrupole selection.

-

Source Temperature: 350°C. High temperature is required to desolvate the polar amine hydration shell.[1]

-

Desolvation Gas (N₂): 800 L/hr.

Chromatographic Method Development

Standard C18 columns often fail to retain TF-PDA due to its high polarity, leading to co-elution with matrix salts.[1] Two distinct separation strategies are validated:

Strategy A: Fluorophenyl (PFP) Stationary Phase (Recommended)

The Pentafluorophenyl (PFP) phase offers unique selectivity for fluorinated compounds and aromatic amines through

-

Column: Kinetex F5 or equivalent PFP, 2.1 x 100 mm, 1.7 µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.[1]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

-

Rationale: Methanol is preferred over Acetonitrile in PFP chromatography to maximize the

interaction mechanisms. Ammonium formate buffers the pH to ensure consistent protonation of the diamine.[1]

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

For metabolite profiling where TF-PDA is a fragment, HILIC provides superior retention.

-

Column: Amide-bonded silica (e.g., BEH Amide).

-

Mobile Phase: 90:10 ACN:Water (10 mM NH₄OAc, pH 9.0).

-

Rationale: High pH suppresses the ionization of the pyrazole nitrogens slightly, improving peak shape, while the amide phase interacts with the diamine moiety.[1]

MS/MS Fragmentation Mechanics (The "Expertise" Core)

Understanding the fragmentation of TF-PDA is essential for structural verification and distinguishing it from metabolic byproducts (e.g., N-oxidation).

Primary Fragmentation Pathways[2]

-

Loss of Ammonia (-17 Da): The primary amines at positions 3 and 4 are labile. The first fragmentation event is typically the loss of NH₃, generating a resonance-stabilized cation.[1]

-

Loss of Hydrogen Fluoride (-20 Da): A signature of the trifluoroethyl group. Unlike trifluoromethyl-aromatics (which lose CF₂), the aliphatic trifluoroethyl group often undergoes elimination of HF via a specific mechanism involving the adjacent methylene protons.

-

Ring Cleavage: At high collision energies (>35 eV), the pyrazole ring opens, often ejecting HCN or N₂.[1]

Fragmentation Pathway Diagram

Figure 1: Proposed ESI-MS/MS fragmentation tree for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. The loss of NH₃ and HF are competitive primary pathways.[1]

Impurity & Metabolite Profiling

In drug development, TF-PDA is often monitored as a degradation product or a starting material.[1] Key impurities to monitor include:

| Impurity Type | Mass Shift | Mechanism | Diagnostic Ion |

| N-Oxide | +15.9949 Da | Oxidation of Pyrazole N or Amine | m/z 197.06 (Loss of O is common in MS/MS) |

| Des-fluoro | -18 Da (approx) | Hydrolysis of CF₃ to COOH (rare) | m/z 159.06 |

| Dimerization | [2M+H]⁺ | Source clustering or Azo formation | m/z 361.13 |

Self-Validation Step: To confirm N-oxide vs. Hydroxylation, perform MS/MS. N-oxides typically show a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical), whereas ring hydroxylation is stable.

Standard Operating Procedure (SOP)

A. Sample Preparation[1][3][4]

-

Stock Solution: Dissolve 1 mg TF-PDA in 1 mL DMSO (Concentration: 1 mg/mL).

-

Working Standard: Dilute stock 1:1000 into Water:Methanol (90:10) containing 0.1% Formic Acid.

-

Critical: Do not use 100% organic solvent for the working standard if using the PFP method, as it will cause peak breakthrough (poor focusing).[1]

-

-

Filtration: Filter through a 0.2 µm PTFE membrane (hydrophilic) to remove particulates.

B. Instrument Setup (LC-MS)

-

Column: Kinetex F5 (2.1 x 100 mm).

-

Flow Rate: 0.35 mL/min.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar retention).

-

1-6 min: 5% -> 95% B.

-

6-8 min: 95% B (Wash).

-

8-10 min: 5% B (Re-equilibration).

-

-

Detection: Full Scan MS (m/z 50-500) followed by Targeted MS/MS on m/z 181.07.

C. Data Analysis Workflow

Figure 2: Analytical decision tree for validating TF-PDA detection.

References

-

Exact Mass & Isotope Calculation: Michigan State University Chemistry. Molecular Mass Calculator & Isotope Abundance. Available at: [Link]

-

Fragmentation of Fluorinated Groups: Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (General reference for HF loss mechanisms in ESI).

-

HILIC Methodologies for Polar Amines: Waters Corporation.[1] Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. Available at: [Link][2][3]

-

Pyranopyrazole Fragmentation (Analogous Chemistry): Asif, N. et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]

-

Ion Pairing for Pyrazoles: BioPharma Services. BA Method Development: Polar Compounds. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine: Synthesis, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. We will delve into its probable physicochemical properties, propose a detailed synthetic pathway with considerations for regioselectivity, and explore its potential applications, particularly in the realm of drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar fluorinated pyrazole scaffolds.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties. The introduction of fluorine atoms or fluorine-containing moieties, such as the trifluoroethyl group, into organic molecules can profoundly influence their physicochemical and biological properties.[1] The high electronegativity of fluorine can alter a molecule's acidity, basicity, and dipole moment, while the trifluoroethyl group, in particular, can enhance metabolic stability, binding affinity to biological targets, and membrane permeability.[2]

The subject of this guide, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, combines the versatile pyrazole core with a trifluoroethyl substituent and two adjacent amino groups. This unique combination of functional groups suggests its potential as a valuable building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-b]pyrazines and pyrazolo[3,4-b]pyridines, which are themselves of great interest in drug discovery. The diamine functionality provides two points for further chemical modification, allowing for the construction of diverse compound libraries.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₅H₇F₃N₄ | Based on the chemical structure. |

| Molecular Weight | 180.14 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white or pale yellow solid. | 3-Aminopyrazole is a low-melting yellow solid[3]. The introduction of the trifluoroethyl group and another amino group may result in a crystalline solid at room temperature. |

| Melting Point | Estimated in the range of 80-120 °C. | Unsubstituted pyrazole has a melting point of 69-70 °C[4]. N-alkylation can either increase or decrease the melting point depending on the substituent and packing effects. N-alkylation of dinitropyrazoles has been shown to lower the melting point significantly[1]. However, the presence of two amino groups capable of hydrogen bonding might lead to a higher melting point compared to a simple N-alkylated pyrazole. |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Moderate to low solubility in water and non-polar solvents. | 3-Aminopyrazole is very soluble in water[3]. The trifluoroethyl group will increase lipophilicity, likely reducing water solubility compared to the unsubstituted parent diamine. However, the two amino groups will contribute to polarity and potential hydrogen bonding with water. |

| pKa | The pyrazole ring nitrogen (N2) is expected to be weakly basic. The amino groups will also exhibit basicity. | The pyridine-like nitrogen in the pyrazole ring is basic. Electron-donating amino groups would be expected to increase the basicity of the ring nitrogen compared to unsubstituted pyrazole. The trifluoroethyl group is electron-withdrawing, which would decrease the basicity of the N1 nitrogen it is attached to and, to a lesser extent, the N2 nitrogen. |

| LogP | Estimated to be in the range of 0.5 - 1.5. | The trifluoroethyl group significantly increases lipophilicity. The two amino groups are polar and will decrease the LogP value. The predicted value is a balance of these opposing effects. |

Synthesis and Characterization

A plausible synthetic route to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine would likely involve the initial synthesis of the 1H-pyrazole-3,4-diamine core, followed by a regioselective N-alkylation step.

Synthesis of the 1H-Pyrazole-3,4-diamine Precursor

The synthesis of the pyrazole-3,4-diamine core can be approached through several methods. A common strategy involves the cyclization of a suitable precursor. One potential route starts from malononitrile.

Caption: Proposed synthetic pathway to the 1H-pyrazole-3,4-diamine core.

Experimental Protocol: Synthesis of 1H-Pyrazole-3,4-diamine

Step 1: Synthesis of 2-(arylhydrazono)propanedinitrile

-

Dissolve a substituted aniline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15-30 minutes.

-

In a separate flask, dissolve malononitrile and sodium acetate in ethanol.

-

Slowly add the diazonium salt solution to the malononitrile solution at 0-5 °C.

-

Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.

-

The precipitated product can be collected by filtration, washed with water, and recrystallized from ethanol.[5]

Step 2: Reductive Cyclization to 1H-Pyrazole-3,4-diamine

-

Suspend the 2-(arylhydrazono)propanedinitrile in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, zinc dust in the presence of an acid, or use catalytic hydrogenation (e.g., H₂/Pd-C).

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, filter the reaction mixture to remove any inorganic solids.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate or ammonia solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-pyrazole-3,4-diamine.

-

Purify the product by column chromatography or recrystallization.

N-Alkylation with 2,2,2-Trifluoroethyl Group

The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 regioisomers. The regioselectivity is influenced by steric hindrance, the nature of the solvent, and the base used.[6][7] For 1H-pyrazole-3,4-diamine, the two ring nitrogens are not equivalent, and the presence of the two amino groups will influence their nucleophilicity.

Caption: Regioselective N-alkylation of 1H-pyrazole-3,4-diamine.

Experimental Protocol: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine

-

To a solution of 1H-pyrazole-3,4-diamine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise to the reaction mixture.[2]

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the regioisomers. The N1 isomer is often the thermodynamically more stable product.[6]

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for N-alkylation of pyrazoles. Sodium hydride, a stronger base, can also be used to ensure complete deprotonation of the pyrazole NH.[6]

-

Solvent: Polar aprotic solvents like DMF and DMSO are excellent for SN2 reactions and can help to favor the formation of one regioisomer.[6]

-

Alkylating Agent: 2,2,2-Trifluoroethyl triflate is a highly reactive alkylating agent and may provide better yields and shorter reaction times compared to the corresponding halides.[8]

Predicted Spectroscopic Data

Based on data for similar compounds, the following spectroscopic characteristics can be anticipated:

-

¹H NMR:

-

A signal for the pyrazole C5-H proton, likely a singlet, in the region of 7.0-7.5 ppm.

-

A quartet for the -CH₂- group of the trifluoroethyl substituent around 4.5-5.0 ppm, with coupling to the fluorine atoms.

-

Broad singlets for the NH₂ protons at the 3 and 4 positions, which may be exchangeable with D₂O. The chemical shift of these protons can vary depending on the solvent and concentration.

-

For comparison, the ¹H NMR of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine shows a signal at δ 6.45 for the pyrazole-H and δ 4.55 for the –CH₂CF₃.[2]

-

-

¹³C NMR:

-

Signals for the three pyrazole ring carbons. The carbon bearing the trifluoroethyl group will show a quartet due to coupling with the fluorine atoms.

-

A signal for the -CH₂- carbon of the trifluoroethyl group.

-

The CF₃ carbon will appear as a quartet in the region of 120-130 ppm with a large C-F coupling constant.

-

-

¹⁹F NMR:

-

A triplet for the -CF₃ group around -70 to -75 ppm, with coupling to the adjacent -CH₂- protons.

-

For 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine, the ¹⁹F NMR shows a signal at δ –66.3 (CF₃).[2]

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺ ion at m/z 181.07.

-

Potential Applications in Drug Discovery and Materials Science

The structural features of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine make it a highly attractive scaffold for various applications.

Medicinal Chemistry

The diamine functionality serves as a versatile handle for the synthesis of fused heterocyclic systems with known biological activities.

Caption: Synthetic utility in constructing bioactive fused heterocycles.

-

Kinase Inhibitors: Pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines are well-known cores for the development of kinase inhibitors, which are crucial in cancer therapy. The trifluoroethyl group can enhance binding to the ATP pocket of kinases.

-

Antiviral and Antimicrobial Agents: The pyrazole nucleus is present in various antiviral and antimicrobial drugs. The diamine moiety allows for the introduction of pharmacophores that can target specific viral or bacterial enzymes.

-

CNS-active Agents: The ability of the trifluoroethyl group to improve blood-brain barrier penetration makes this scaffold interesting for the development of drugs targeting the central nervous system.

Materials Science

The electron-rich pyrazole ring and the two amino groups make this molecule a potential ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers. The trifluoromethyl group can impart desirable properties such as thermal stability and hydrophobicity to these materials.

Conclusion and Future Perspectives

While direct experimental data on 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine remains to be published, this technical guide provides a comprehensive and scientifically grounded prediction of its properties and a plausible synthetic route. The unique combination of a fluorinated substituent and a versatile diamine functionality on a privileged pyrazole scaffold makes it a highly promising building block for future research in drug discovery and materials science. Further experimental validation of the proposed synthesis and a thorough investigation of its chemical reactivity and biological activity are warranted and encouraged. This molecule represents a gateway to novel chemical entities with potentially valuable therapeutic and material properties.

References

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - Figshare. Available from: [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. Available from: [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. Available from: [Link]

-

Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. - ResearchGate. Available from: [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available from: [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. Available from: [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles - SciSpace. Available from: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available from: [Link]

-

Organic & Biomolecular Chemistry - RSC Publishing. Available from: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates - ResearchGate. Available from: [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC. Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available from: [Link]

-

Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole | Request PDF - ResearchGate. Available from: [Link]

-

5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. Available from: [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC. Available from: [Link]

-

(IUCr) 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. Available from: [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available from: [Link]

-

FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES - Connect Journals. Available from: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. Available from: [Link]

-

1-(2,2,2-trifluoroethyl)-1h-pyrazol-3-amine - PubChemLite. Available from: [Link]

-

3,4-Diaminopyrazolo[3,4-d]pyrimidines: a new three-component microwave-assisted synthesis and anti-leukemic properties - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC. Available from: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available from: [Link]

-

Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds - The Royal Society of Chemistry. Available from: [Link]

-

The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity (Journal Article) | ETDEWEB. Available from: [Link]

-

N-alkylation of an almost non nucleophilic substrate : r/Chempros - Reddit. Available from: [Link]

Sources

- 1. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. 1-(2,2,2-trifluoroethyl)-1H-pyrazole | 1053167-24-0 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acs.figshare.com [acs.figshare.com]

- 8. The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity (Journal Article) | ETDEWEB [osti.gov]

Crystal structure of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine

An In-depth Technical Guide to the Putative Crystal Structure of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine and Its Implications for Drug Discovery

Authored by: A Senior Application Scientist

Disclaimer: As of the latest search in March 2026, the specific crystal structure for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine has not been publicly deposited in the Cambridge Structural Database (CSD) or detailed in peer-reviewed literature.[1][2] This guide, therefore, synthesizes information from structurally related compounds to provide a predictive analysis of its synthesis, crystallization, and key structural features, offering a valuable framework for researchers in the field.

Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Design

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile biological activities.[3][4] Pyrazole derivatives form the core of numerous blockbuster drugs used to treat a wide array of diseases, from cancer to erectile dysfunction.[3] The specific substitution pattern of the pyrazole ring dictates its therapeutic application. The 3,4-diamine substitution is of particular interest in oncology, as this motif is a potent bioisostere for the hinge-binding region of many protein kinases, a critical class of drug targets.[5]

The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[6][7] The trifluoroethyl group can significantly modulate the electronic properties and conformation of the parent molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals focused on the synthesis, potential crystallization, and anticipated solid-state structure of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. By drawing parallels with known crystal structures of related pyrazole derivatives, we will elucidate the likely molecular geometry, intermolecular interactions, and the profound implications of these features for structure-based drug design.

Synthesis and Crystallization: A Proposed Pathway

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The proposed pathway leverages established methods for the synthesis of fluorinated pyrazoles and functionalized diamines.

Proposed Synthetic Protocol

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine can be envisioned through a multi-step process, beginning with the formation of a substituted pyrazole core, followed by functional group manipulations to install the diamine moiety. A plausible route involves the cyclization of a trifluoroethyl-hydrazine with a suitably substituted three-carbon precursor, followed by nitration and subsequent reduction.

Step-by-Step Methodology:

-

Synthesis of 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazol-3-amine:

-

React (2,2,2-trifluoroethyl)hydrazine with a suitable cyanoketone or a related precursor under acidic or basic conditions to form the pyrazole ring.

-

Nitrate the resulting 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole at the 4-position using a standard nitrating agent (e.g., nitric acid in sulfuric acid). The existing amino group will direct the nitration to the C4 position.

-

-

Reduction of the Nitro Group:

-

Reduce the 4-nitro group to an amine using a standard reduction method, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl). This step yields the final product, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine.

-

-

Purification:

-

Purify the final compound using column chromatography on silica gel to achieve high purity (>98%), which is essential for successful crystallization.

-

Proposed Crystallization Protocol

Obtaining diffraction-quality single crystals is often the most challenging step. The strategy revolves around systematically screening various solvents and crystallization techniques.

Step-by-Step Methodology:

-

Solvent Screening: Dissolve the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to assess solubility. A moderate solubility is ideal.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture). Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion (Hanging or Sitting Drop):

-

Hanging Drop: Place a small drop (1-2 µL) of the concentrated compound solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir solution of a less-soluble solvent (precipitant).

-

Sitting Drop: Place the drop of the compound solution on a post within a sealed chamber containing the precipitant.

-

Over time, the vapor from the precipitant will slowly diffuse into the drop, reducing the solubility of the compound and promoting the growth of single crystals.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryo-loop and flash-cool them in liquid nitrogen for X-ray diffraction analysis.

Caption: Synthesis and Crystallization Workflow Diagram.

Anticipated Crystallographic and Structural Analysis

While the definitive crystal structure is unavailable, we can predict its key features with high confidence by analyzing published structures of similar pyrazole derivatives.[8][9][10][11]

Predicted Crystallographic Parameters

Small organic molecules like pyrazole derivatives commonly crystallize in centrosymmetric monoclinic or orthorhombic space groups.

| Parameter | Predicted Value | Rationale / Comparative Example |

| Crystal System | Monoclinic | Common for substituted pyrazoles. Example: C4H7N5O crystallizes in the monoclinic system.[8] |

| Space Group | P2₁/c | One of the most common space groups for organic molecules. |

| Z (Molecules/Unit Cell) | 4 | Typical for a molecule of this size in the P2₁/c space group. |

| Unit Cell Volume | ~1000-1400 ų | Estimated based on molecular size and comparison with other pyrazole structures. |

| Density (calc.) | ~1.5 - 1.7 g/cm³ | The presence of three fluorine atoms will likely result in a higher density. |

Molecular Geometry and Conformation

The pyrazole ring itself is expected to be nearly planar.[9] The trifluoroethyl group, however, introduces conformational flexibility. The C-C bond of the ethyl group will likely adopt a staggered conformation relative to the pyrazole ring to minimize steric hindrance.

The N-H bonds of the two amine groups are predicted to be key donors for hydrogen bonding, while the lone pairs on the pyrazole ring nitrogen (N2) and the amine nitrogens act as acceptors.

The Crucial Role of Intermolecular Hydrogen Bonding

The 3,4-diamine functionality is the most significant determinant of the crystal packing. These two adjacent amine groups are poised to form a robust network of intermolecular hydrogen bonds. We anticipate the formation of dimeric or catemeric structures, which are common motifs in molecules with multiple hydrogen bond donors and acceptors.

Predicted Hydrogen Bonding Interactions:

-

N-H···N Bonds: The amine groups will likely form strong hydrogen bonds with the N2 atom of the pyrazole ring of adjacent molecules, creating chains or layers.

-

N-H···N (Amine-Amine) Bonds: Direct hydrogen bonding between the amine groups of neighboring molecules is also highly probable, further stabilizing the crystal lattice.

These interactions are critical as they mimic the hydrogen bonding patterns observed between kinase inhibitors and the hinge region of ATP-binding pockets in enzymes.[5]

Caption: Predicted Intermolecular Hydrogen-Bonding Network.

Structural Insights and Implications for Drug Development

The anticipated crystal structure of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine provides critical insights for drug development professionals.

-

Structure-Activity Relationship (SAR) Validation: A definitive 3D structure would confirm the relative orientation of the key pharmacophoric elements: the hydrogen bond-donating amines, the hydrogen bond-accepting pyrazole nitrogen, and the lipophilic trifluoroethyl group. This spatial arrangement is fundamental to understanding and optimizing binding affinity for protein targets.

-

Pharmacophore Modeling: The structure serves as a validated input for pharmacophore models and virtual screening campaigns. The precise vectors of the N-H bonds and the conformational preference of the trifluoroethyl group are essential parameters for accurately identifying new compounds with similar binding properties.

-

Targeting Protein Kinases: As previously noted, the pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from pyrazole-diamines, is a potent inhibitor of cyclin-dependent kinases (CDKs).[5] The 3,4-diamine moiety is perfectly positioned to form the canonical hydrogen bonds with the kinase hinge backbone. The trifluoroethyl group at the N1 position would likely occupy a hydrophobic pocket, contributing to binding affinity and selectivity. Understanding its precise conformation is key to designing next-generation inhibitors.

-

Crystal Engineering and Polymorphism: Knowledge of the solid-state packing and hydrogen-bonding network is invaluable for controlling polymorphism. Different crystalline forms (polymorphs) can have drastically different solubilities and bioavailabilities, making crystal structure analysis a critical step in drug formulation and development.

Conclusion

While the definitive crystal structure of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine remains to be determined, a comprehensive analysis of related structures allows for robust predictions of its molecular geometry and solid-state packing. The molecule is anticipated to form extensive hydrogen-bonding networks driven by its 3,4-diamine functionality, a key feature for its potential as a kinase inhibitor scaffold. The proposed synthetic and crystallization protocols provide a clear path for researchers to obtain this valuable data. The elucidation of this crystal structure would be a significant contribution, providing a foundational blueprint for the rational design of novel therapeutics targeting a range of diseases.

References

-

Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved March 6, 2026, from [Link]

-

Li, Y. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

-

El-Remaily, M. A. A. A., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules. [Link]

-

Mykhailiuk, P. K. (2013). Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry. [Link]

-

Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved March 6, 2026, from [Link]

-

Li, J., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals. [Link]

-

Gonçalves, C. I. C., et al. (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Kumar, A., & Kumar, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Guda, S. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved March 6, 2026, from [Link]

-

Abubshait, S. A., et al. (2025). Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. RSC Advances. [Link]

-

SSRN. (n.d.). Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. Retrieved March 6, 2026, from [Link]

-

University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved March 6, 2026, from [Link]

-

MilliporeSigma. (n.d.). 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. Retrieved March 6, 2026, from [Link]

-

Noell, S., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. [Link]

-

ResearchGate. (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

-

ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

Sharma, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

-

El-Naggar, A. M., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

Sources

- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 2. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Technical Whitepaper: Solubility Profiling of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine in Organic Solvents

Executive Summary

The compound 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (Molecular Formula: C₅H₇F₃N₄, MW: 180.13 g/mol ) is a highly functionalized, electron-rich heterocyclic building block. It is increasingly utilized in medicinal chemistry and materials science due to its rigid pyrazole core and dual nucleophilic amine centers, which are ideal for cyclocondensation and cross-coupling reactions.

Understanding the solubility profile of this compound in various organic solvents is critical for optimizing synthetic routes, purification processes, and downstream formulation. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, a predictive solubility matrix, and a self-validating experimental protocol for determining its thermodynamic solubility.

Physicochemical & Structural Analysis

The solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is dictated by the interplay of three distinct structural motifs:

-

The Pyrazole Core: The 1H-pyrazole ring provides a polar, aromatic scaffold capable of acting as both a hydrogen-bond donor and acceptor. This promotes solubility in polar protic and aprotic solvents[1].

-

The 3,4-Diamine Substitution: The presence of two primary amine groups significantly increases the polarity and hydrogen-bonding capacity of the molecule. In the solid state, these amines form a strong intermolecular crystal lattice, which requires solvents with high dielectric constants or strong dipole moments to disrupt.

-

The 2,2,2-Trifluoroethyl Group: Fluorination is a classical bioisosteric strategy used to modulate physicochemical properties. The 2,2,2-trifluoroethyl moiety enhances the overall lipophilicity (logP) of the molecule compared to an unsubstituted alkyl chain[2]. Furthermore, its strong electron-withdrawing nature via inductive effects (-I) reduces the basicity (pKa) of the adjacent pyrazole nitrogen, subtly altering the molecule's solvation dynamics.

Mechanistic Causality: To dissolve this compound, a solvent must overcome the high lattice energy driven by the diamine hydrogen-bonding network, while simultaneously accommodating the lipophilic, fluorinated tail.

Predictive Solubility Matrix in Organic Solvents

Based on the structural descriptors and established empirical data for fluorinated pyrazole derivatives, the following table summarizes the anticipated solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine across various organic solvent classes.

| Solvent Category | Representative Solvents | Expected Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong dipole-dipole interactions effectively disrupt the diamine crystal lattice without relying on proton donation[1]. |

| Polar Protic | Methanol, Ethanol | Moderate to High (10–50 mg/mL) | Dual hydrogen-bond donor/acceptor capabilities solvate both the pyrazole core and the primary amines. |

| Moderately Polar Aprotic | Ethyl Acetate, THF, DCM | Low to Moderate (1–10 mg/mL) | The trifluoroethyl group enhances lipophilicity, allowing partial solvation, but solubility is ultimately limited by the highly polar diamine moiety. |

| Non-Polar | Hexane, Toluene | Very Low (<1 mg/mL) | Severe polarity mismatch; non-polar solvents cannot overcome the strong intermolecular H-bonding of the solid state. |

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, quantitative solubility data, the Isothermal Shake-Flask Method is the gold standard[3]. As a Senior Application Scientist, I mandate this protocol because it is a self-validating system: the persistent presence of undissolved solid guarantees that thermodynamic equilibrium (saturation) has been achieved, eliminating the risk of false positives from supersaturation.

Step-by-Step Methodology

1. Preparation of the Saturated Solution

-

Action: Weigh an excess amount of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (e.g., 50 mg) into a 5 mL glass vial. Add 1.0 mL of the target organic solvent[4].

-

Causality: Adding a deliberate excess ensures that the solvent reaches its absolute saturation limit. If all solid dissolves, the experiment must be restarted with more compound; the presence of a solid pellet is the physical validation of the assay[5].

2. Isothermal Equilibration

-

Action: Seal the vial tightly and place it in an orbital shaker incubator set to a constant temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours.

-

Causality: Solubility is highly temperature-dependent. Strict isothermal conditions prevent temperature fluctuations that could induce localized supersaturation or premature precipitation, ensuring the measured value reflects true thermodynamic equilibrium[3].

3. Phase Separation

-

Action: Remove the vial and immediately centrifuge at 10,000 × g for 10 minutes. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter[4].

-

Causality: Centrifugation compacts the undissolved solid, while PTFE filtration removes any suspended micro-particulates. Failing to remove these particulates will result in them dissolving during the dilution step, artificially inflating the final solubility calculation.

4. Dilution and Quantification

-

Action: Dilute an exact aliquot of the filtered supernatant (e.g., 10 µL) into 990 µL of a compatible analytical solvent (e.g., Acetonitrile/Water mixture). Analyze via a validated HPLC-UV or LC-MS method against a standard calibration curve[4].

-

Causality: Immediate dilution prevents the saturated compound from precipitating out of solution upon minor temperature drops before injection into the chromatograph.

Workflow Visualization

The following diagram illustrates the logical progression of the shake-flask methodology, highlighting the critical path from sample preparation to data acquisition.

Workflow for thermodynamic solubility determination via the isothermal shake-flask method.

Troubleshooting & Mechanistic Insights

-

Handling Polymorphism: Fluorinated diamines can sometimes crystallize in multiple polymorphic forms depending on the solvent used. If erratic solubility data is observed between replicates, isolate the undissolved pellet after phase separation and analyze it via Powder X-Ray Diffraction (PXRD) to confirm that the solvent has not induced a polymorphic transition.

-

Solvent Evaporation: When testing highly volatile solvents (e.g., DCM, THF), ensure vials are sealed with PTFE-lined caps and parafilm. Solvent loss during the 48-hour equilibration will concentrate the solution, leading to inaccurate volumetric calculations.

References

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs | Lund University Publications |[Link]

-

Annex 4 - World Health Organization (WHO) Guidelines on Solubility | World Health Organization |[Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications | [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine

Introduction: The Strategic Importance of the Pyrazole-3,4-diamine Scaffold

The 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine molecule represents a highly valuable scaffold in modern medicinal chemistry and drug development. The pyrazole core is a privileged structure, frequently found in pharmaceuticals due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The vicinal 3,4-diamine substitution pattern provides two key points for further chemical elaboration, enabling the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known to be potent kinase inhibitors.[1]

The incorporation of a 2,2,2-trifluoroethyl group at the N1 position is a strategic choice to enhance the pharmacokinetic properties of potential drug candidates. The trifluoromethyl moiety can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions, and modulate lipophilicity and pKa, thereby improving cell permeability and oral bioavailability. This guide provides a comprehensive overview of the most efficient and reliable methods for synthesizing this key intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target compound, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, points towards a robust and efficient two-step synthetic sequence. The primary disconnection simplifies the target molecule by converting the C4-amino group back to a more stable and synthetically accessible cyano group. This reveals a key intermediate: 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile .

A further disconnection of the pyrazole ring of this intermediate logically breaks it down into two commercially available or readily accessible starting materials: 2,2,2-trifluoroethylhydrazine and an activated form of malononitrile . This pathway is advantageous as it constructs the pyrazole core with the desired substitution pattern in a single, high-yielding step.

Caption: Retrosynthetic analysis of the target molecule.

Analysis of Key Starting Materials

The success of this synthetic route hinges on the quality and reactivity of two primary starting materials.

2,2,2-Trifluoroethylhydrazine

This is the source of the N1-substituent and the N1-N2 fragment of the pyrazole ring.

-

Commercial Availability: Readily available from major chemical suppliers, typically as a 65-70% solution in water.[2][3][4]

-

Properties: It is a liquid with a density of approximately 1.294 g/mL at 25 °C.[3]

-

Handling and Safety: 2,2,2-Trifluoroethylhydrazine is harmful if swallowed, in contact with skin, or if inhaled.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as a combustible liquid.[4]

Aminomalononitrile p-toluenesulfonate

This C3 fragment is a stable and effective precursor for forming the pyrazole ring, providing the carbon atoms at positions 3, 4, and 5, along with the initial amino and cyano groups.

-

Commercial Availability: Widely available as a stable, crystalline solid.[6]

-